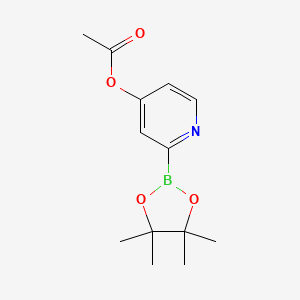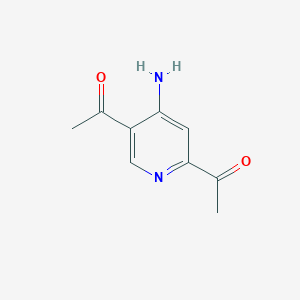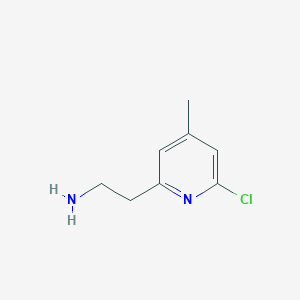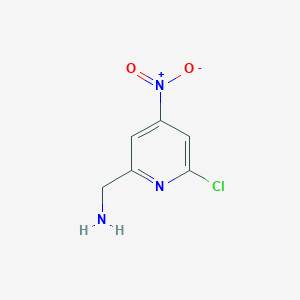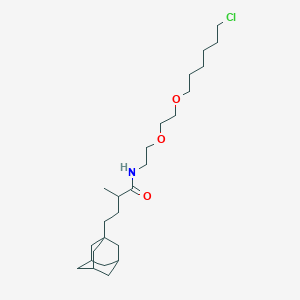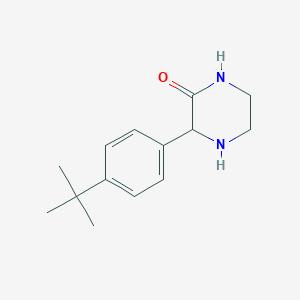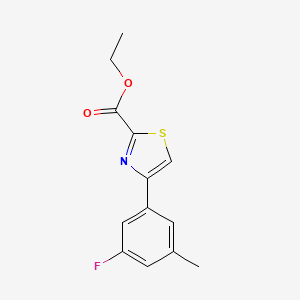
Tert-butyl 3-(2-(pyridin-4-YL)ethylamino)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(2-(pyridin-4-yl)ethylamino)azetidine-1-carboxylate is a synthetic organic compound that features a tert-butyl ester group, a pyridine ring, and an azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-(pyridin-4-yl)ethylamino)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyridine Moiety: The pyridine ring is introduced via nucleophilic substitution reactions.
Formation of the Tert-butyl Ester: The final step involves esterification to introduce the tert-butyl ester group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-(2-(pyridin-4-yl)ethylamino)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the pyridine ring or the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
Tert-butyl 3-(2-(pyridin-4-yl)ethylamino)azetidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies investigating the interactions between small molecules and biological targets, such as enzymes or receptors.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(2-(pyridin-4-yl)ethylamino)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring and azetidine ring can participate in binding interactions, while the tert-butyl ester group may influence the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 3-(aminomethyl)-3-(pyridin-4-yl)azetidine-1-carboxylate: This compound features a similar azetidine and pyridine structure but with an aminomethyl group instead of an ethylamino group.
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound contains a piperazine ring instead of an azetidine ring but shares the tert-butyl ester and pyridine moieties.
Uniqueness
Tert-butyl 3-(2-(pyridin-4-yl)ethylamino)azetidine-1-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H23N3O2 |
|---|---|
Peso molecular |
277.36 g/mol |
Nombre IUPAC |
tert-butyl 3-(2-pyridin-4-ylethylamino)azetidine-1-carboxylate |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-10-13(11-18)17-9-6-12-4-7-16-8-5-12/h4-5,7-8,13,17H,6,9-11H2,1-3H3 |
Clave InChI |
UJKFSSPIMNOUPG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)NCCC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



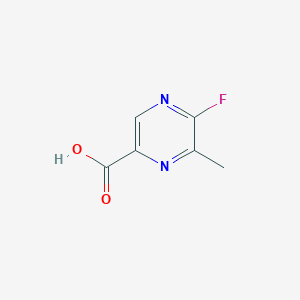
![2-[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-YL]ethanamine](/img/structure/B14850258.png)
